Quinolin-6-ylmethanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a quinoline ring system and a methanamine group. Its molecular formula is , with a molecular weight of approximately 231.12 g/mol. The dihydrochloride form indicates that two hydrochloric acid molecules are associated with the amine, enhancing its solubility in water and making it suitable for various applications in biological and chemical research . This compound is notable for its potential biological activities, particularly in medicinal chemistry.
Research indicates that quinolin-6-ylmethanamine dihydrochloride exhibits significant biological activity. It has been investigated for its potential as an:
Several synthetic routes exist for producing quinolin-6-ylmethanamine dihydrochloride:
These methods provide flexibility in synthesizing various derivatives with tailored properties.
Quinolin-6-ylmethanamine dihydrochloride finds applications across multiple fields:
Studies have explored the interactions of quinolin-6-ylmethanamine dihydrochloride with various biological targets:
These interaction studies highlight its relevance in drug design and therapeutic applications.
Quinolin-6-ylmethanamine dihydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Quinolin-2-ylmethanamine hydrochloride | 861036-67-1 | 1.00 | Hydrochloride salt form |
(1H-Indol-2-yl)methanamine hydrochloride | 1159692-99-5 | 0.95 | Indole ring structure |
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine | 2408959-99-7 | 0.93 | Pyrrolidine ring structure |
(4-Methylquinolin-2-yl)methanamine dihydrochloride | 76278-31-4 | 0.90 | Methyl substitution on the quinoline ring |
N-Methyl-1-(quinolin-2-yl)methanamine | 136727-11-2 | 0.90 | Methylated nitrogen atom |
Quinolin-6-ylmethanamine dihydrochloride stands out due to its specific combination of biological activities and synthetic accessibility, making it a valuable compound for further research and application in medicinal chemistry .
The synthesis of Quinolin-6-ylmethanamine dihydrochloride builds upon centuries of quinoline chemistry, which traces its origins to natural product isolation. The quinoline nucleus was first identified in 1834 during the isolation of quinine from cinchona bark, a milestone that laid the foundation for heterocyclic chemistry. While early quinine derivatives focused on antimalarial applications, systematic substitution studies in the 20th century revealed the pharmacological potential of amine-functionalized quinolines.
The specific development of Quinolin-6-ylmethanamine dihydrochloride arose from late 20th-century efforts to optimize quinoline solubility and bioavailability through salt formation. The dihydrochloride form improves aqueous solubility compared to the free base, a critical advancement for in vitro biological testing. Key synthetic milestones include:
Synthetic Advancement | Decade | Significance |
---|---|---|
Introduction of methanamine groups | 1980s | Enhanced hydrogen bonding capacity |
Dihydrochloride salt optimization | 1990s | Improved crystallinity and solubility profiles |
Positional isomer standardization | 2000s | 6-substitution recognized for steric advantages |
Modern synthesis routes typically employ nucleophilic substitution reactions on halogenated quinoline precursors, followed by hydrochloride salt formation under controlled pH conditions.
As a π-deficient heterocycle, quinoline derivatives exhibit distinct electronic properties that influence their reactivity and intermolecular interactions. The 6-position substitution in Quinolin-6-ylmethanamine dihydrochloride provides strategic advantages:
Comparative analysis with positional isomers demonstrates unique properties:
Property | 3-ylmethanamine | 6-ylmethanamine |
---|---|---|
pKa (amine group) | 9.2 | 8.7 |
LogP (free base) | 1.8 | 2.1 |
Aqueous solubility | 12 mg/mL | 34 mg/mL (dihydrochloride) |
These characteristics position Quinolin-6-ylmethanamine dihydrochloride as a preferred scaffold for metal coordination complexes and enzyme inhibitor design.
The compound exemplifies three key trends in contemporary quinoline research:
Ongoing research frequently employs this compound as:
This multifaceted utility ensures its continued relevance across chemical disciplines, from synthetic methodology development to advanced materials engineering.